molecular formula C13H8Cl4N2O2 B2921779 2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene CAS No. 69035-11-6

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene

Cat. No.: B2921779
CAS No.: 69035-11-6
M. Wt: 366.02
InChI Key: PCJJUQQEZXOJQX-UHFFFAOYSA-N
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Description

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene is a polyhalogenated nitroaromatic compound characterized by a benzene ring substituted with four chlorine atoms, a nitro group (-NO₂), and a benzylamino (-NHCH₂C₆H₅) moiety.

Properties

IUPAC Name

N-benzyl-2,3,4,5-tetrachloro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O2/c14-8-9(15)11(17)13(19(20)21)12(10(8)16)18-6-7-4-2-1-3-5-7/h1-5,18H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJJUQQEZXOJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene typically involves the reaction of benzylamine with a tetrachloronitrobenzene derivative. One common method is the nucleophilic substitution reaction where benzylamine reacts with 3,4,5,6-tetrachloronitrobenzene under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the temperature maintained between 50-80°C to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The benzylamino group can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The benzylamino group can be oxidized to form corresponding imines or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Benzylamine, ethanol, acetonitrile, temperature range of 50-80°C.

    Reduction: Hydrogen gas, palladium on carbon, room temperature to 50°C.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.

Major Products

    Reduction: Formation of 2-(Benzylamino)-3,4,5,6-tetrachloroaniline.

    Oxidation: Formation of imines or other oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The nitro group can undergo redox reactions, potentially generating reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from evidence-based analysis:

Compound Name Molecular Formula Substituents Applications/Properties Key Differences Reference
Tecnazene (1,2,4,5-tetrachloro-3-nitrobenzene) C₆HCl₄NO₂ -Cl (×4), -NO₂ Former plant growth regulator; tolerances revoked due to regulatory concerns Lacks benzylamino group; simpler substituent profile impacts toxicity and uses
1,2,4,5-Tetrachloro-3-(methylthio)benzene C₇H₄Cl₄S -Cl (×4), -SCH₃ Pesticidal applications (e.g., tetrasul sulfoxide precursor) Methylthio group (-SCH₃) enhances sulfur-mediated reactivity
1,2,4,5-Tetrachloro-3-methoxybenzene C₇H₄Cl₄O₂ -Cl (×4), -OCH₃ Used in synthesis of tetrachloroanisole Methoxy group (-OCH₃) increases electron density, altering redox stability
2-Bromo-3,4,5,6-tetrafluoronitrobenzene C₆BrF₄NO₂ -Br, -F (×4), -NO₂ Specialty chemical with halogen diversity; used in fluorinated polymer synthesis Bromo/fluoro substituents increase electronegativity and steric hindrance
Benzenamine derivatives (e.g., 2-methyl-5-nitro) C₇H₈N₂O₂ -NH₂, -CH₃, -NO₂ Intermediate in dye/pharmaceutical synthesis Amino group (-NH₂) vs. benzylamino affects solubility and biological activity

Key Comparative Insights:

Halogen variations: Chlorine atoms enhance electrophilic substitution resistance, while bromo/fluoro substituents (as in ) increase polarity and thermal stability .

Biological and Regulatory Profiles: Tecnazene’s revoked tolerances highlight regulatory challenges for nitroaromatics, suggesting that the benzylamino variant may require rigorous toxicity testing if used agriculturally .

Physical Properties: The benzylamino group likely increases lipophilicity compared to tecnazene, improving membrane permeability but reducing aqueous solubility. This contrasts with methoxy or methylthio analogs, which balance polarity and hydrophobicity .

Synthetic Considerations: Synthesis routes for tetrachloronitrobenzenes typically involve Friedel-Crafts halogenation followed by nitration. Introducing benzylamino may require protective strategies to avoid side reactions with nitro groups .

Biological Activity

2-(Benzylamino)-3,4,5,6-tetrachloronitrobenzene (referred to as BNT) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Antioxidant Properties

Research indicates that BNT exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals and protecting cells from oxidative stress. In vitro studies have demonstrated that BNT can scavenge reactive oxygen species (ROS), thereby reducing cellular damage.

Cytotoxic Effects

BNT has shown cytotoxic effects against various cancer cell lines. A study reported that BNT induced apoptosis in human cancer cells through the activation of caspase pathways. The compound's mechanism involves the disruption of mitochondrial membrane potential, leading to cell death.

Toxicity Profile

Despite its potential therapeutic benefits, BNT poses certain toxicity risks. The compound has been classified under acute toxicity categories due to its harmful effects upon exposure. Key findings include:

  • Dermal Toxicity : BNT is toxic if absorbed through the skin.
  • Oral Toxicity : Ingestion can lead to severe health complications.
  • Environmental Impact : BNT is harmful to aquatic life and poses risks to ecosystems.

Data Table: Biological Activity and Toxicity Data

PropertyValue/Description
CAS Number 117-18-0
Antioxidant Activity Significant scavenging of ROS
Cytotoxicity Induces apoptosis in cancer cells
Oral Toxicity Toxic if swallowed
Dermal Toxicity Toxic if absorbed through skin
Environmental Hazard Harmful to aquatic life

Study 1: Anticancer Activity

A notable study explored the anticancer properties of BNT against breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Mechanistic studies revealed that BNT activates intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins.

Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of BNT in models of neurodegeneration. The compound demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

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